4-羟基邻苯二甲酸酐

描述

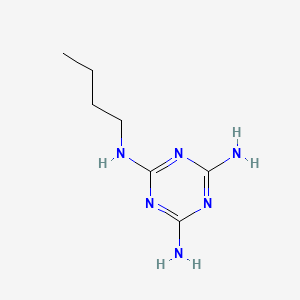

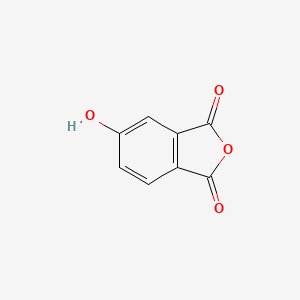

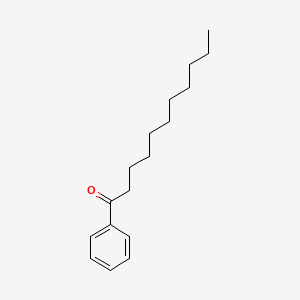

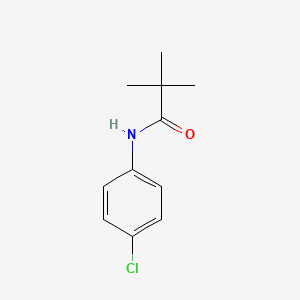

4-Hydroxyphthalic anhydride, also known as 5-hydroxyisobenzofuran-1,3-dione, is a chemical compound with the molecular formula C8H4O4 and a molecular weight of 164.12 .

Synthesis Analysis

The synthesis of 4-Hydroxyphthalic anhydride can be achieved through several methods. One method involves the reaction of 4-aminophthalic acid with sulfuric acid and sodium nitrite in water. The resulting 4-hydroxyphthalic acid is then sublimed at 250 °C to obtain 4-hydroxyphthalic anhydride . Another method involves the reaction of a halophthalic anhydride with an hydroxyphthalic anhydride in a polar aprotic solvent in the presence of an alkali metal compound .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphthalic anhydride consists of eight carbon atoms, four oxygen atoms, and four hydrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-Hydroxyphthalic anhydride molecule .

Physical And Chemical Properties Analysis

4-Hydroxyphthalic anhydride has a melting point of 171-173 °C and a predicted boiling point of 407.8±28.0 °C. Its predicted density is 1.624±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C. Its pKa is predicted to be 6.52±0.20 .

科学研究应用

化学合成

4-羟基邻苯二甲酸酐用于各种化学合成工艺。 它通常用作生产其他化学品的试剂 .

分析化学

在分析化学领域,4-羟基邻苯二甲酸酐用于校准、确认和验证过程。 它也用于气相色谱 (GC),这是一种常见的色谱方法,用于分析化学中分离和分析可汽化而不分解的化合物 .

细胞培养和分析

4-羟基邻苯二甲酸酐用于细胞培养和分析。 它用于按细胞类型和技术进行细胞分析和细胞培养 .

材料科学与工程

在材料科学与工程领域,4-羟基邻苯二甲酸酐用于3D生物打印和3D打印。 它也用于电池、超级电容器和燃料电池的开发 .

制药和生物制药制造

4-羟基邻苯二甲酸酐用于生产制药和生物制药产品。 它用于抗体药物偶联物制造和生物制药4.0 .

蛋白质生物学

在蛋白质生物学中,4-羟基邻苯二甲酸酐用于ELISA和酶活性测定。 它也用于流式细胞术 .

抑制SARS-CoV-2感染

一项研究表明,3-羟基邻苯二甲酸酐修饰的β-乳球蛋白 (3HP-β-LG),一种与4-羟基邻苯二甲酸酐类似的成分,已被证明可以有效抑制SARS-CoV-2感染 。虽然这项研究专门使用3HP-β-LG,但它表明了4-羟基邻苯二甲酸酐在类似研究背景下的潜在应用。

安全和危害

4-Hydroxyphthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be handled only in a well-ventilated area and all sources of ignition should be removed .

未来方向

Transparent polyimides derived from 4-Hydroxyphthalic anhydride have been synthesized and characterized. These polyimides were found to be transparent with an ultraviolet-visible absorption cut-off wavelength below 375 nm. They exhibited tensile strengths of 42.0–83.8 MPa, tensile moduli of 2.5–4.7 GPa, and elongations at break of 2.1–5.4%. They also showed higher glass transition temperatures, lower water absorption, and lower temperature of 5% weight loss compared with poly (ether imide)s .

作用机制

Target of Action

It is known that anhydrides like 4-hydroxyphthalic anhydride can react with various biological molecules, potentially modifying their function .

Mode of Action

The mode of action of 4-Hydroxyphthalic anhydride involves its reactivity as an anhydride. Anhydrides are reactive molecules that can undergo nucleophilic attack, leading to the formation of carboxylic acids and other products . This reactivity allows 4-Hydroxyphthalic anhydride to interact with its targets, potentially modifying their structure and function .

生化分析

Biochemical Properties

4-Hydroxyphthalic anhydride can interact with various biomolecules. For instance, it has been shown to modify proteins, which can influence biochemical reactions

Cellular Effects

It’s known that it can modify proteins, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.

Molecular Mechanism

It’s known that it can modify proteins , which could potentially influence their function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-hydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348668 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27550-59-0 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?

A1: 4-Hydroxyphthalic anhydride serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.

- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].

Q2: How is 4-Hydroxyphthalic anhydride characterized?

A2: Various analytical techniques are employed to characterize 4-Hydroxyphthalic anhydride and its derivatives:

- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].

- Melting point: This provides information about the compound's purity and thermal behavior [].

- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].

- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)